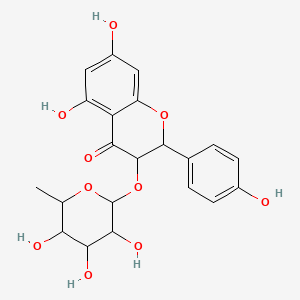

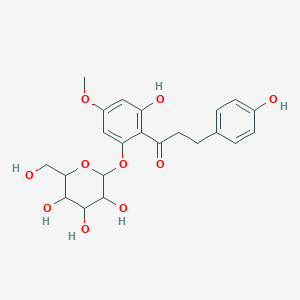

(2S,3R)-Astilbin; NSC 245342

Übersicht

Beschreibung

(2S,3R)-Astilbin; NSC 245342 is a natural product found in Smilax corbularia, Smilax glabra, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Sweetness in Wines

(2S,3R)-Astilbin, a stereoisomer of astilbin, has been investigated for its contribution to the sweetness of dry wines. A study by Fayad et al. (2021) explored the presence of various astilbin isomers in wines and their taste properties. The research found that different configurations of astilbin isomers, including (2S,3R)-Astilbin, influenced the perceived sweetness of wines. This study provides insight into the sensory characteristics of wines and the role of astilbin isomers in flavor enhancement (Fayad, Le Scanff, Waffo-Téguo, & Marchal, 2021).

Immunological Research

Astilbin has shown notable immunosuppressive activity, particularly against activated T lymphocytes, which is beneficial for treating human immune diseases. Guo et al. (2007) identified a metabolite of astilbin, 3'-O-methylastilbin, and demonstrated its immunosuppressive efficacy against contact dermatitis. This discovery contributes to understanding astilbin's kinetics and clinical applications in immunology (Guo, Qian, Li, Xu, & Chen, 2007).

Therapeutic Potential in Kidney Disease

Research by Wang et al. (2016) investigated the effects of astilbin on hyperuricemia and kidney injury. Their findings revealed that astilbin could decrease serum uric acid levels and restore kidney function parameters. The study highlights astilbin's potential in developing disease-modifying drugs for hyperuricemia and renal injury (Wang, Zhao, Zhang, & Chen, 2016).

Interaction with Serum Proteins

A study by Liu et al. (2018) explored the binding interaction of astilbin with bovine serum albumin (BSA), using spectroscopic techniques combined with molecular docking methods. This research is significant for understanding the transportation and distribution of astilbin in the human body, as well as its bioactivities (Liu, He, Liu, He, Tang, Lou, Huo, & Cao, 2018).

Multidimensional Medicinal Benefits

Sharma et al. (2020) conducted a systematic review to summarize the physiological and pharmacological activities of astilbin. The review emphasized astilbin's potential in managing immune system diseases and its antibacterial, antioxidative, and hepatoprotective activities. This research underlines astilbin's multifaceted medicinal benefits and its prospects for novel drug development (Sharma, Gupta, Chauhan, Nair, & Sharma, 2020).

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPQWGKORWZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

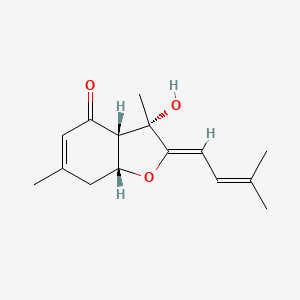

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1253716.png)

![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)

![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)